Methyl 3,3-diazido-2-cyanoprop-2-enoate

Description

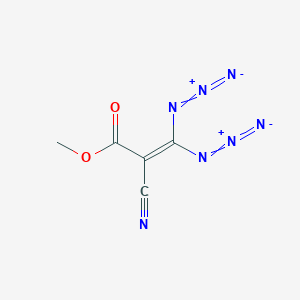

Methyl 3,3-diazido-2-cyanoprop-2-enoate is a highly functionalized organic compound characterized by a propenoate backbone substituted with two azido (–N₃) groups at the C3 position, a cyano (–CN) group at C2, and a methyl ester (–COOCH₃) at the terminal position. Its structural complexity and reactivity stem from the electron-withdrawing cyano and azido groups, which influence both stability and reaction pathways.

Properties

CAS No. |

82140-87-2 |

|---|---|

Molecular Formula |

C5H3N7O2 |

Molecular Weight |

193.12 g/mol |

IUPAC Name |

methyl 3,3-diazido-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C5H3N7O2/c1-14-5(13)3(2-6)4(9-11-7)10-12-8/h1H3 |

InChI Key |

SCDAIFLSRKZZPS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C(N=[N+]=[N-])N=[N+]=[N-])C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-diazido-2-cyanoprop-2-enoate typically involves the reaction of methyl cyanoacetate with sodium azide under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the diazido compound. The reaction can be summarized as follows:

Starting Materials: Methyl cyanoacetate, sodium azide

Solvent: Dimethylformamide (DMF)

Temperature: Elevated temperatures (e.g., 80-100°C)

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-diazido-2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:

Substitution Reactions: The azido groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, solvents like DMF or acetonitrile, and mild heating.

Cycloaddition Reactions: Alkynes, copper(I) catalysts, and solvents like water or ethanol.

Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Cycloaddition Reactions: Triazole derivatives.

Reduction Reactions: Amino derivatives.

Scientific Research Applications

Methyl 3,3-diazido-2-cyanoprop-2-enoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.

Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

Bioconjugation: The azido groups allow for bioconjugation reactions, enabling the attachment of biomolecules to various surfaces or other molecules.

Mechanism of Action

The mechanism of action of Methyl 3,3-diazido-2-cyanoprop-2-enoate involves its reactivity with nucleophiles and participation in cycloaddition reactions. The azido groups are highly reactive and can undergo nucleophilic substitution or cycloaddition to form stable products. The cyano group also contributes to the compound’s reactivity by stabilizing intermediates formed during reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique reactivity and applications of methyl 3,3-diazido-2-cyanoprop-2-enoate can be contextualized by comparing it to analogous compounds. Below is a detailed analysis:

Methyl 3-Amino-2-Cyano-3-Iodoprop-2-enoate

- Structural Differences: The C3 position features an iodo (–I) and an amino (–NH₂) group instead of two azido groups. The cyano and methyl ester groups remain unchanged.

- In contrast, the diazido groups in the target compound favor explosive or high-energy reactions under thermal stress .

- Stability: The presence of iodine and amino groups enhances thermal stability compared to the diazido derivative, which is prone to decomposition due to the labile N₃ groups .

Methyl 2-Cyanoprop-2-enoate

- Structural Differences: Lacks both azido groups at C3, simplifying the structure to a cyanoacrylate ester.

- Applications: Primarily used as a monomer for adhesives or polymers.

- Reactivity: The electron-deficient double bond in methyl 2-cyanoprop-2-enoate undergoes rapid anionic polymerization, whereas the diazido derivative’s reactivity is dominated by azide-based transformations .

5-(2-Chlorophenyl)-1-Methyl-7-Nitro-1,4-Benzodiazepin-2-one (Methylclonazepam)

- Structural Contrast: A benzodiazepine derivative with a chlorophenyl and nitro group, unrelated to the propenoate backbone.

- Functional Relevance : Highlights the diversity of methyl-substituted compounds in pharmacology versus materials science. Methylclonazepam’s stability and biological activity contrast sharply with the high-energy, synthetic utility of the diazido compound .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Functional Groups | Key Reactivity | Stability Notes |

|---|---|---|---|---|

| This compound | C₅H₃N₇O₂ | –N₃, –CN, –COOCH₃ | Cycloaddition, decomposition | Thermally labile |

| Methyl 3-amino-2-cyano-3-iodoprop-2-enoate | C₅H₅IN₂O₂ | –I, –NH₂, –CN, –COOCH₃ | Nucleophilic substitution | Moderate thermal stability |

| Methyl 2-cyanoprop-2-enoate | C₅H₅NO₂ | –CN, –COOCH₃ | Anionic polymerization | High stability |

Research Findings and Mechanistic Insights

- Thermal Decomposition: Differential scanning calorimetry (DSC) studies indicate an exothermic decomposition peak at ~120°C, significantly lower than methyl 3-amino-2-cyano-3-iodoprop-2-enoate (>200°C) .

- Computational Modeling: Quantitative structure–property relationship (QSPR) analyses suggest that the azido groups drastically reduce the compound’s stability index compared to simpler cyanoacrylates, aligning with experimental observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.